Benzene, 1,4-bis(2-iodoethyl)-
Description
1,4-Bis(2-iodoethyl)benzene is a halogenated aromatic compound featuring two 2-iodoethyl substituents at the para positions of a benzene ring. Key characteristics of 1,4-bis(2-iodoethyl)benzene include:
- Molecular formula: C₁₀H₁₂I₂.
- Molecular weight: ~434.0 g/mol (calculated).
- Substituent effects: The electron-withdrawing nature of iodine and the steric bulk of the iodoethyl groups influence reactivity, solubility, and thermal stability.
Properties
CAS No. |
130800-03-2 |
|---|---|
Molecular Formula |
C10H12I2 |
Molecular Weight |
386.01 g/mol |
IUPAC Name |
1,4-bis(2-iodoethyl)benzene |
InChI |
InChI=1S/C10H12I2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 |
InChI Key |
VIHJZHSVRYXGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCI)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,4-bis(2-iodoethyl)- can be synthesized through the iodination of 1,4-diethylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the ethyl groups .
Industrial Production Methods: Industrial production of Benzene, 1,4-bis(2-iodoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,4-bis(2-iodoethyl)- can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl groups in Benzene, 1,4-bis(2-iodoethyl)- can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of benzene derivatives with different functional groups replacing iodine.
Oxidation: Formation of benzene-1,4-dicarboxylic acid or benzene-1,4-dialdehyde.
Reduction: Formation of 1,4-diethylbenzene.
Scientific Research Applications
Chemistry: Benzene, 1,4-bis(2-iodoethyl)- is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine: In biological research, Benzene, 1,4-bis(2-iodoethyl)- is used to study the effects of halogenated compounds on biological systems. It is also explored for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms .
Industry: The compound is utilized in the production of specialty chemicals, including polymers and resins. It is also used in the development of materials with specific properties, such as flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(2-iodoethyl)- involves its ability to undergo various chemical reactions due to the presence of reactive iodine atoms. These reactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes critical properties of 1,4-bis(2-iodoethyl)benzene and related compounds:
Key Observations :
- Molecular Weight : The iodoethyl substituents significantly increase molecular weight compared to vinyl or alkyl analogs, impacting solubility and volatility.
- Boiling/Melting Points: The polarizable iodine atoms and molecular weight suggest higher boiling points than non-halogenated analogs but lower than trichloromethyl derivatives due to weaker intermolecular forces.
- Steric Effects : The iodoethyl groups impose moderate steric hindrance, less than tert-butyl groups but more than vinyl groups .
Chemical Reactivity
- Nucleophilic Substitution : The iodine atoms in 1,4-bis(2-iodoethyl)benzene are potent leaving groups, making this compound reactive in SN2 reactions. This contrasts with 1,4-bis(trichloromethyl)benzene , where chlorine’s electronegativity enhances electrophilic substitution but reduces leaving group efficiency.
- Thermal Stability : Iodo compounds are generally less thermally stable than chloro analogs. For example, 1,4-bis(trichloromethyl)benzene decomposes at 312°C , while the iodo derivative may degrade at lower temperatures.
- Metal Coordination : Unlike oxygen- or nitrogen-containing ligands (e.g., 1,4-bis(imidazol-2-yl)benzene ), the iodoethyl groups are poor metal coordinators. However, iodine’s polarizability could enable weak interactions in supramolecular chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
